N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide
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Overview
Description
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide is a complex organic compound characterized by its unique structural components. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes an ethyl group, a methoxyphenyl sulfonyl group, and a sulfamoylphenyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with an appropriate amine under controlled conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, where an ethyl halide reacts with the glycinamide in the presence of a base.
Attachment of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the glycinamide using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the Sulfamoylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the sulfonyl or sulfamoyl groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl or sulfamoyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under mild to moderate temperatures and often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonyl or sulfamoyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the inhibition of enzyme activity or the modulation of signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide
- N~2~-ethyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide
- N~2~-ethyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide
Uniqueness
N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(4-sulfamoylphenyl)glycinamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and potentially its ability to interact with biological targets, distinguishing it from its analogs with different substituents.
Properties
Molecular Formula |
C17H21N3O6S2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C17H21N3O6S2/c1-3-20(28(24,25)16-10-6-14(26-2)7-11-16)12-17(21)19-13-4-8-15(9-5-13)27(18,22)23/h4-11H,3,12H2,1-2H3,(H,19,21)(H2,18,22,23) |
InChI Key |
GZPMBBBWNYQUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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